molecular formula C15H11NS B2887362 Anthracene-9-thiocarboxamide CAS No. 1347815-19-3

Anthracene-9-thiocarboxamide

Cat. No.: B2887362
CAS No.: 1347815-19-3
M. Wt: 237.32
InChI Key: DPNDYWVMUNOBFU-UHFFFAOYSA-N
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Description

Anthracene-9-thiocarboxamide is an organic compound with the molecular formula C15H11NS. It is a derivative of anthracene, where a thiocarboxamide group is attached to the ninth carbon of the anthracene ring system. This compound is known for its unique thermosalient behavior, which means it can undergo significant physical changes in response to temperature variations .

Mechanism of Action

Target of Action

Anthracene-9-thiocarboxamide is a unique compound that exhibits thermosalient behavior . The primary targets of this compound are the crystalline structures it forms. These structures are influenced by a combination of hydrogen bonds and weaker interlayer interactions .

Mode of Action

The compound interacts with its targets through a process of strong anisotropic thermal expansion . This means that the compound expands differently in different directions when heated or cooled. This unique interaction leads to significant changes in the crystalline structures, which is a key aspect of its mode of action .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily physical rather than biochemical. The compound influences the formation and behavior of crystalline structures through thermal expansion . The downstream effects of this include the spontaneous fracturing and jumping of the crystalline material upon cooling .

Result of Action

The most notable result of this compound’s action is its thermosalient behavior. Upon cooling, the crystalline material spontaneously fractures and jumps . This is a direct result of the strong anisotropic thermal expansion that the compound undergoes .

Action Environment

The action of this compound is highly dependent on environmental factors, particularly temperature. The thermosalient behavior of the compound is triggered by cooling . Therefore, the compound’s action, efficacy, and stability would be significantly influenced by the temperature of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Anthracene-9-thiocarboxamide can be synthesized through the reaction of anthracene-9-carboxylic acid with thionyl chloride, followed by the addition of ammonia. The reaction typically involves heating anthracene-9-carboxylic acid with thionyl chloride to form anthracene-9-carbonyl chloride, which is then treated with ammonia to yield this compound .

Industrial Production Methods: The process would include steps for purification and crystallization to obtain the compound in a pure form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Anthracene-9-thiocarboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anthracene-9-thiocarboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Anthracene-9-carboxylic acid
  • Anthracene-9-carbonyl chloride
  • Anthracene-9-thiol

Comparison: Anthracene-9-thiocarboxamide is unique due to its thermosalient behavior, which is not commonly observed in its similar compounds. While anthracene-9-carboxylic acid and anthracene-9-carbonyl chloride are precursors in its synthesis, they do not exhibit the same dynamic physical properties. Anthracene-9-thiol, on the other hand, shares some chemical reactivity but lacks the structural features that contribute to the thermosalient behavior .

Properties

IUPAC Name

anthracene-9-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NS/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNDYWVMUNOBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1347815-19-3
Record name 1347815-19-3
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